1-[(4-Fluorophenyl)sulfonyl]piperidine-3-carboxylic acid
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Description
“1-[(4-Fluorophenyl)sulfonyl]piperidine-3-carboxylic acid” is a chemical compound with the CAS Number: 385403-97-4 . It has a molecular weight of 287.31 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is “1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxylic acid” and its InChI Code is "1S/C12H14FNO4S/c13-10-3-5-11(6-4-10)19(17,18)14-7-1-2-9(8-14)12(15)16/h3-6,9H,1-2,7-8H2,(H,15,16)" . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 287.31 . The IUPAC name for this compound is “1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxylic acid” and its InChI Code is "1S/C12H14FNO4S/c13-10-3-5-11(6-4-10)19(17,18)14-7-1-2-9(8-14)12(15)16/h3-6,9H,1-2,7-8H2,(H,15,16)" .Scientific Research Applications
Anticancer Activity
One study focused on the synthesis of new propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, evaluating them as potential anticancer agents. This research indicates that specific synthesized compounds exhibited strong anticancer activities, suggesting the therapeutic potential of these derivatives in cancer treatment (Rehman et al., 2018).
Nanomagnetic Reusable Catalyst
Another application involves the use of Piperidine-4-carboxylic acid (PPCA) functionalized Fe3O4 nanoparticles as a novel nanomagnetic reusable catalyst for the efficient synthesis of certain organic compounds. This showcases the utility of these derivatives in facilitating complex chemical syntheses, contributing to the advancement of green chemistry (Ghorbani‐Choghamarani & Azadi, 2015).
Antibacterial Agents
Research into the synthesis and reactions of specific carboxylic acid derivatives as antibacterial agents highlights the role of sulfinyl or sulfonyl groups in enhancing the antibacterial properties of these compounds. This suggests potential for the development of new antibiotics or antibacterial agents (Miyamoto et al., 1987).
Enzyme Inhibition
A study synthesized a series of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives, which were then screened for their acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzyme inhibition activities. These findings could be significant for the development of treatments for diseases such as Alzheimer's, where enzyme inhibition is a key therapeutic strategy (Khalid et al., 2014).
properties
IUPAC Name |
1-(4-fluorophenyl)sulfonylpiperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO4S/c13-10-3-5-11(6-4-10)19(17,18)14-7-1-2-9(8-14)12(15)16/h3-6,9H,1-2,7-8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEGAHHBWFRTCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Fluorophenyl)sulfonyl]piperidine-3-carboxylic acid | |
CAS RN |
385403-97-4 |
Source
|
Record name | 1-(4-fluorobenzenesulfonyl)piperidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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